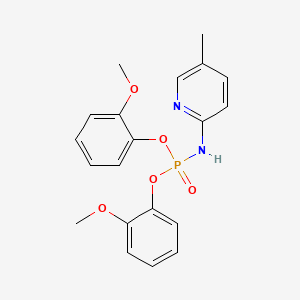
bis(2-methoxyphenyl) (5-methyl-2-pyridinyl)amidophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-methoxyphenyl) (5-methyl-2-pyridinyl)amidophosphate, commonly known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPP is a phosphorylated compound that is used in the synthesis of various organic compounds and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MPP is not fully understood, but it is believed to act as an inhibitor of various enzymes involved in cell signaling pathways. MPP has been shown to inhibit the activity of protein kinase C and phospholipase A2, which are involved in various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
MPP has been shown to exhibit various biochemical and physiological effects, including anticancer properties, anti-inflammatory properties, and neuroprotective properties. MPP has been shown to induce apoptosis in various cancer cell lines and inhibit the growth of tumors in animal models. MPP has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, MPP has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using MPP in lab experiments include its high purity, stability, and ease of synthesis. MPP can be easily synthesized in large quantities and can be further purified through recrystallization. The limitations of using MPP in lab experiments include its potential toxicity and limited solubility in aqueous solutions. MPP should be handled with care and proper safety precautions should be taken when working with this compound.
Direcciones Futuras
There are several future directions for the study of MPP, including the development of new anticancer agents, the synthesis of new organic materials, and the development of new catalytic systems. The synthesis of MPP derivatives with improved solubility and bioavailability could lead to the development of new anticancer agents with improved therapeutic properties. The use of MPP as a building block for the synthesis of new organic materials could lead to the development of new materials with unique properties and applications. Additionally, the development of new catalytic systems based on MPP could lead to the development of new organic reactions and the synthesis of new organic compounds.
Métodos De Síntesis
The synthesis of MPP involves the reaction of 2-methoxyphenylamine with 5-methyl-2-pyridinecarboxylic acid chloride in the presence of a phosphorylating agent such as triethyl phosphate. The reaction results in the formation of MPP, which can be further purified through recrystallization.
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, MPP has been shown to exhibit anticancer properties and has been used in the synthesis of various chemotherapeutic agents. In material science, MPP has been used as a building block for the synthesis of various organic materials, including porous materials and metal-organic frameworks. In catalysis, MPP has been used as a catalyst for various organic reactions, including the synthesis of amides and esters.
Propiedades
IUPAC Name |
N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N2O5P/c1-15-12-13-20(21-14-15)22-28(23,26-18-10-6-4-8-16(18)24-2)27-19-11-7-5-9-17(19)25-3/h4-14H,1-3H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTCDCTWTQFXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NP(=O)(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N2O5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-methoxyphenoxy)phosphoryl-5-methylpyridin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

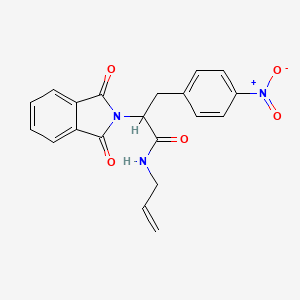
![N-(4-sec-butylphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5144494.png)
![methyl 5-{4-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-1-piperidinyl}-5-oxopentanoate](/img/structure/B5144501.png)
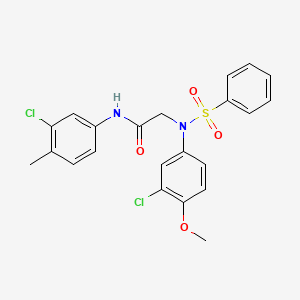
![8-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5144514.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B5144524.png)
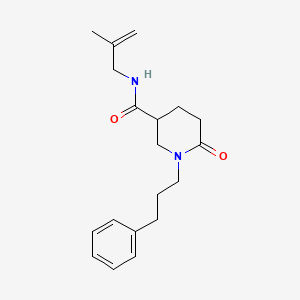
![2-(4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetamide](/img/structure/B5144538.png)
![2-{[5-imino-7-oxo-2-(trifluoromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}phenyl 4-methylbenzenesulfonate](/img/structure/B5144545.png)
![1-bromo-17-(4-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5144567.png)
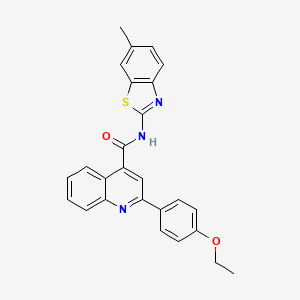
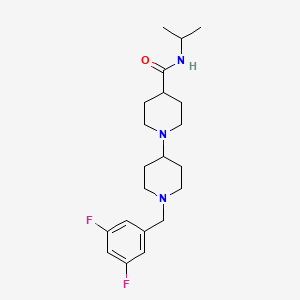
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-4,4,4-trifluoro-N-(2-methoxyethyl)butanamide](/img/structure/B5144592.png)
